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For Researchers, Scientists, and Drug Development Professionals

Introduction
Ascalin is a peptide isolated from shallot bulbs (Allium ascalonicum) that has demonstrated

significant biological activity, including antifungal and antiviral properties. This technical guide

provides a comprehensive overview of the current scientific understanding of Ascalin, focusing

on its molecular weight, amino acid sequence, and mechanisms of action. The information is

presented to support further research and potential therapeutic development.

Molecular Characteristics
The molecular weight of Ascalin has been determined to be 9.5 kDa.[1] This was established

through methods including gel filtration and SDS-PAGE during its isolation and

characterization. While the full amino acid sequence of the 9.5 kDa protein has not been fully

elucidated, the N-terminal sequence has been identified.
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Property Value
Method of
Determination

Reference

Molecular Weight 9.5 kDa
Gel Filtration, SDS-

PAGE
[1]

N-Terminal Amino

Acid Sequence
YQCGQGG Edman Degradation [1]

Amino Acid

Composition (of the N-

terminal fragment)

H-Tyr-Gln-Cys-Gly-

Gln-Gly-Gly-NH2

Direct Protein

Sequencing
[2]

Molecular Weight (of

the N-terminal

fragment)

712 Da Mass Spectrometry [2]

Experimental Protocols
The isolation and characterization of Ascalin from shallot bulbs involved a multi-step

purification and analysis process. The following sections detail the general methodologies

employed.

Isolation and Purification of Ascalin
Ascalin was isolated from the bulbs of the shallot, Allium ascalonicum, using a combination of

chromatographic techniques designed to separate proteins based on their charge, affinity, and

size.[1]

Protocol Outline:

Extraction: Shallot bulbs were homogenized in a suitable buffer to extract the total protein

content.

Ion Exchange Chromatography (DEAE-cellulose): The crude protein extract was first

subjected to anion exchange chromatography on a DEAE-cellulose column. This step

separates proteins based on their net negative charge.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12126728/
https://pubmed.ncbi.nlm.nih.gov/12126728/
https://www.uniprot.org/uniprotkb/P84071/entry
https://www.uniprot.org/uniprotkb/P84071/entry
https://www.benchchem.com/product/b1578192?utm_src=pdf-body
https://www.benchchem.com/product/b1578192?utm_src=pdf-body
https://www.benchchem.com/product/b1578192?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12126728/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Affinity Chromatography (Affi-gel blue gel): The partially purified fraction was then applied to

an Affi-gel blue gel column. This matrix has an affinity for a variety of enzymes and other

proteins.

Ion Exchange Chromatography (SP-Sepharose): A subsequent cation exchange

chromatography step on an SP-Sepharose column was performed to further purify the

protein based on its net positive charge.

Gel Filtration (Superdex 75): The final purification step involved size exclusion

chromatography on a Superdex 75 column, which separates molecules based on their size.

The fraction corresponding to a molecular weight of 9.5 kDa was collected.[1]

Molecular Weight Determination by SDS-PAGE
The molecular weight of the purified Ascalin was determined by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protocol Outline:

Sample Preparation: The purified Ascalin sample was denatured by heating in the presence

of SDS and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol) to break disulfide

bonds and impart a uniform negative charge.

Electrophoresis: The denatured sample, along with a set of standard proteins of known

molecular weights, was loaded onto a polyacrylamide gel. An electric field was applied,

causing the proteins to migrate through the gel towards the positive electrode.

Staining and Visualization: After electrophoresis, the gel was stained with a protein-binding

dye (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

Molecular Weight Estimation: The migration distance of the Ascalin band was compared to

the migration distances of the molecular weight standards. A standard curve was generated

by plotting the logarithm of the molecular weight of the standards against their relative

migration distance. The molecular weight of Ascalin was then interpolated from this curve.
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N-Terminal Amino Acid Sequencing by Edman
Degradation
The N-terminal amino acid sequence of Ascalin was determined using the Edman degradation

method.

Protocol Outline:

Coupling: The purified Ascalin peptide was reacted with phenyl isothiocyanate (PITC) under

alkaline conditions. PITC selectively reacts with the free N-terminal amino group of the

peptide.

Cleavage: The derivatized N-terminal amino acid was then selectively cleaved from the

peptide chain under acidic conditions, forming a thiazolinone derivative.

Conversion and Identification: The thiazolinone derivative was converted to a more stable

phenylthiohydantoin (PTH)-amino acid, which was then identified using high-performance

liquid chromatography (HPLC).

Repetitive Cycles: The remaining peptide, now one amino acid shorter, was subjected to

subsequent cycles of Edman degradation to sequentially identify the following amino acids.

This process was repeated to determine the N-terminal sequence YQCGQGG.[1]

Biological Activities and Mechanisms of Action
Ascalin has demonstrated notable antifungal and antiviral activities. The following sections

describe these properties and the current understanding of their underlying mechanisms.

Antifungal Activity
Ascalin exhibits specific antifungal activity, notably inhibiting the mycelial growth of the fungus

Botrytis cinerea.[1] The general mechanism of action for many antifungal compounds derived

from Allium species involves the interaction with sulfhydryl (SH) groups of target proteins in the

fungus, leading to the disruption of essential cellular processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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